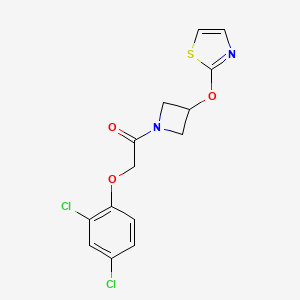
2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, commonly known as DTA-1, is a small molecule that has been extensively studied for its potential use as an immunomodulatory agent. It is a synthetic compound that was first synthesized in the laboratory of Dr. Mark J. Smyth at the Peter MacCallum Cancer Centre in Melbourne, Australia. Since its discovery, DTA-1 has been the subject of numerous scientific studies and has shown great potential as a therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Potential
Microwave-Assisted Synthesis : Compounds similar to 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone have been synthesized using microwave-assisted methods, showing efficiency in the production of pharmacologically active heterocyclic compounds, including azetidinones and thiazolidinones with antibacterial and antifungal properties (Mistry & Desai, 2006).
Crystal Structure and Fungicidal Activity : Research on similar compounds has involved studying their crystal structure and evaluating fungicidal activities, highlighting the potential of such compounds in agricultural applications (Liu et al., 2012).
Antimicrobial and Antifungal Properties
Antibacterial and Antifungal Screening : Various studies have focused on synthesizing compounds structurally related to 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone and evaluating their antibacterial and antifungal activities, suggesting potential use in pharmaceutical development (Parameshwarappa et al., 2009).
Bioactive Agents with Antimicrobial Properties : The development of bioactive fluorene-based agents, including azetidinones and thiazolidinones, has shown promise in addressing multidrug-resistant microbial strains and certain cancers (Hussein et al., 2020).
Antioxidant and Pesticidal Activities
Antioxidant Properties : Investigations into the antioxidant properties of thiazole derivatives, including compounds similar to 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, have been conducted, showing potential for health-promoting applications (Jaishree et al., 2012).
Pesticidal Activity : Some studies have synthesized related thiazole derivatives and tested their pesticidal activity, suggesting possible use in agricultural pest control (Eliazyan et al., 2013).
Potential in Antifungal and Anti-inflammatory Applications
- Antifungal and Anti-inflammatory Activities : Research has been conducted on the synthesis and biological activities of phenyl pyrazole, azetidinone, and ethanone derivatives, with an emphasis on their antifungal and anti-inflammatory properties, indicating therapeutic potential (Kushwaha et al., 2010).
Enantioselective Synthesis for Drug Development
- Enantioselective Synthesis : A biotransformation process has been developed for the enantioselective synthesis of a chiral intermediate of Miconazole, a well-known antifungal agent, using a compound structurally related to 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone (Miao et al., 2019).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-9-1-2-12(11(16)5-9)20-8-13(19)18-6-10(7-18)21-14-17-3-4-22-14/h1-5,10H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKCPBGQWIDQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

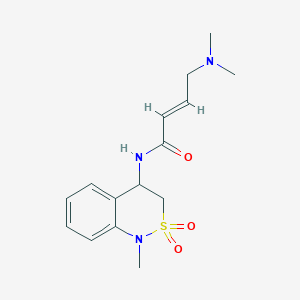
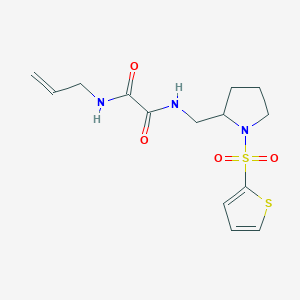
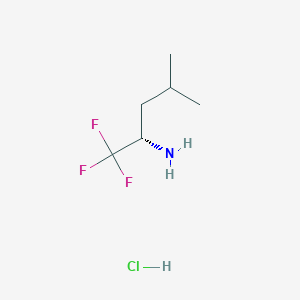

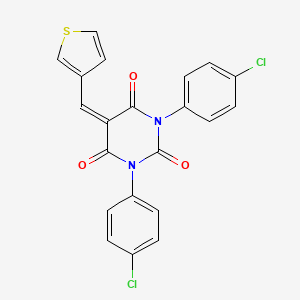
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2378943.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2378944.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)
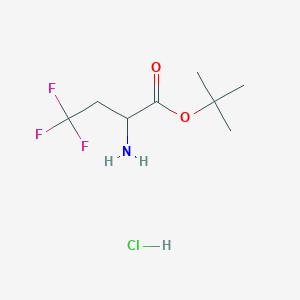
![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)


![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)
![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2378957.png)